molecular formula C19H24N2O2 B3870338 3-[1-[(2,3-Dimethoxyphenyl)methyl]piperidin-2-yl]pyridine

3-[1-[(2,3-Dimethoxyphenyl)methyl]piperidin-2-yl]pyridine

Cat. No.: B3870338
M. Wt: 312.4 g/mol
InChI Key: PVOQKCHJJSIZJF-UHFFFAOYSA-N
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Description

3-[1-[(2,3-Dimethoxyphenyl)methyl]piperidin-2-yl]pyridine is a complex organic compound that features a piperidine ring attached to a pyridine ring, with a 2,3-dimethoxyphenylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-[(2,3-Dimethoxyphenyl)methyl]piperidin-2-yl]pyridine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate purification steps such as crystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

3-[1-[(2,3-Dimethoxyphenyl)methyl]piperidin-2-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines .

Scientific Research Applications

3-[1-[(2,3-Dimethoxyphenyl)methyl]piperidin-2-yl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[1-[(2,3-Dimethoxyphenyl)methyl]piperidin-2-yl]pyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

IUPAC Name

3-[1-[(2,3-dimethoxyphenyl)methyl]piperidin-2-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-22-18-10-5-7-16(19(18)23-2)14-21-12-4-3-9-17(21)15-8-6-11-20-13-15/h5-8,10-11,13,17H,3-4,9,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOQKCHJJSIZJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCCCC2C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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